(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Description
(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly known as 5-HMF, is a naturally occurring compound found in a variety of plant species. It is a phenolic compound with a thiazole ring, and has been found to possess a wide range of biological activities. 5-HMF is a potential candidate for use as a drug, and has been studied for its pharmacological properties, including anti-inflammatory, anti-oxidant, and anti-cancer activities.
Scientific Research Applications
Synthesis and Structural Analysis
The compound , due to its structural similarity to compounds studied in the literature, may be involved in the synthesis of various heterocyclic compounds. For instance, related derivatives like 4-thiazolidinone cores have been synthesized using multicomponent reactions, demonstrating their potential as building blocks for biologically active molecules (Sydorenko et al., 2022). This suggests that the compound could serve as a precursor in the synthesis of new materials with potential applications in medicinal chemistry.
Photodynamic Therapy Potential
A study on zinc phthalocyanine derivatives, containing structural motifs similar to the compound of interest, demonstrated significant photodynamic therapy (PDT) potential. These compounds exhibited high singlet oxygen quantum yields, which are crucial for the effectiveness of PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). The structural features of (5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, especially the presence of a thiazol-4(5H)-one core, might contribute to similar photophysical and photochemical properties, indicating potential research avenues in photodynamic therapy applications.
Antimicrobial and Nematicidal Properties
Methylene-bisthiazolidinone derivatives, related to the compound , have been evaluated for their nematicidal and antibacterial activities. These studies reveal that such compounds can be effective against specific nematodes and bacterial strains, suggesting a potential for agricultural and antimicrobial applications (Srinivas, Nagaraj, & Reddy, 2008). Given the structural similarity, (5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one could also be investigated for these properties.
properties
IUPAC Name |
(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-8-3-2-6(4-7(8)13)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTZLDOIVAVMME-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362480 |
Source
|
Record name | (5E)-5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
CAS RN |
69505-47-1 |
Source
|
Record name | (5E)-5-[(3-Hydroxy-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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